4-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide
Description
The exact mass of the compound this compound is 516.1775624 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[1-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O6/c1-35-14-6-12-27-22(31)9-5-13-29-24(33)18-7-3-4-8-20(18)30(25(29)34)16-23(32)28-19-15-17(26)10-11-21(19)36-2/h3-4,7-8,10-11,15H,5-6,9,12-14,16H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSPCKCJNYEKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H24ClN3O4
- Molecular Weight : 405.89 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways. This inhibition can lead to altered cellular functions and has implications in cancer treatment.
- Receptor Modulation : It interacts with specific receptors involved in cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.6 | Apoptosis induction |
| HeLa | 12.8 | G2/M phase arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several pathogens:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
Results indicated that the compound exhibits moderate to strong antibacterial effects, particularly against gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Study on Anticancer Effects :
A study published in a peer-reviewed journal evaluated the efficacy of the compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptotic markers such as caspase activation and PARP cleavage. -
Antioxidant Potential Assessment :
Using the DPPH radical scavenging assay, the compound exhibited a significant ability to scavenge free radicals compared to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
